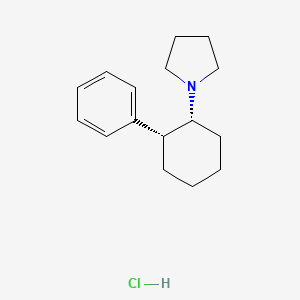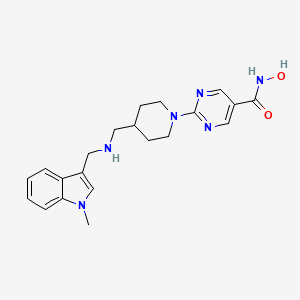
Quisinostat
Übersicht
Beschreibung
Quisinostat is an experimental drug candidate for the treatment of cancer . It is a “second generation” histone deacetylase inhibitor with antineoplastic activity . It is highly potent against class I and II HDACs .
Synthesis Analysis
This compound has been synthesized using medicinal chemistry methods . A total of 38 novel hydroxamic acid derivatives were designed and synthesized, and their in vitro antimalarial activities were systematically investigated .
Molecular Structure Analysis
This compound belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position .
Chemical Reactions Analysis
This compound has been shown to up-acetylate histones H3 and H4 and non-histone protein α-tubulin . It also increases reactive oxygen species (ROS) production and destroys mitochondrial membrane potential (ΔΨm), inducing mitochondria-mediated cell apoptosis .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C21H26N6O2 and a molar mass of 394.479 g·mol −1 . It is orally bioavailable .
Wissenschaftliche Forschungsanwendungen
Behandlung von Glioblastom
Quisinostat wurde als ein in das Gehirn eindringender HDAC-Inhibitor mit radiosensibilisierenden Eigenschaften zur Behandlung von Glioblastom identifiziert . Es wurde gezeigt, dass es das Überleben verlängert, wenn es in Kombination mit Bestrahlung in präklinischen Modellen von GBM verabreicht wird . Die pharmakokinetisch-pharmakodynamische-Wirksamkeitsbeziehung wurde durch Korrelation freier Arzneimittelkonzentrationen und Nachweis der Zielmodulation im Gehirn mit dem Überlebensvorteil hergestellt .
Behandlung von Lymphom
This compound wurde in Studien zur Behandlung von Lymphom eingesetzt . Es sind jedoch weitere Untersuchungen erforderlich, um seine Wirksamkeit und Sicherheit in dieser Anwendung zu bestimmen.
Behandlung von Neoplasien
This compound wurde auch in Studien zur Behandlung von Neoplasien eingesetzt . Weitere Studien sind erforderlich, um seine Wirksamkeit in diesem Bereich zu bestimmen.
Behandlung von myelodysplastischen Syndromen
Klinische Studien wurden durchgeführt, um die Verwendung von this compound bei der Behandlung von myelodysplastischen Syndromen zu untersuchen . Weitere Forschung ist erforderlich, um seine potenziellen Vorteile in diesem Bereich zu bestätigen.
Behandlung von fortgeschrittener oder refraktärer Leukämie
This compound wurde in Studien zur Behandlung von fortgeschrittener oder refraktärer Leukämie eingesetzt . Weitere Forschung ist erforderlich, um seine Wirksamkeit in dieser Anwendung zu bestimmen.
Umkehrung der Epithel-Mesenchymalen Transition in Tumorzellen
Präklinische Studien zeigen, dass this compound die HDAC-unterdrückte Expression von E-Cadherin verstärkt, was zu einer Umkehrung der Epithel-Mesenchymalen Transition in Tumorzellen führt .
Wirkmechanismus
Mode of Action
Quisinostat inhibits HDAC, leading to an accumulation of highly acetylated histones . This may result in an induction of chromatin remodeling, inhibition of the transcription of tumor suppressor genes, inhibition of tumor cell division, and the induction of tumor cell apoptosis . It has been shown that this compound amplifies HDAC-repressed expression of E-cadherin, leading to a reversal of epithelial to mesenchymal transition in tumor cells .
Biochemical Pathways
This compound affects the histone acetylation pathway. By inhibiting HDAC, it increases the acetylation of histones, which leads to changes in chromatin structure and affects gene expression . This can lead to the inhibition of tumor cell division and the induction of apoptosis . It also affects the epithelial to mesenchymal transition pathway by amplifying HDAC-repressed expression of E-cadherin .
Pharmacokinetics
This compound is rapidly absorbed upon oral administration . The maximum plasma concentration (Cmax) and area under the plasma concentration–time curve (AUC) of this compound increase proportionally with dose . It has been found to be a well-tolerated and brain-penetrant molecule .
Result of Action
This compound has a broad spectrum of antitumoral activity . It can induce autophagy in neuroblastoma cells . It has been found to inhibit the growth of multiple glioma stem cell lines and induce histone hyperacetylation, DNA damage, cell death, and cell cycle arrest . It has also been shown to reduce tumor burden in flank and orthotopic models of GBM, and significantly extend survival when administered with radiation .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs or radiation. For example, it has been found to be a radiosensitizer in preclinical models of GBM . It has also been shown to hinder the expansion of cells surviving targeted therapy, independently of the cancer types and the resistance mechanism .
Safety and Hazards
Zukünftige Richtungen
Quisinostat has shown promise in preclinical studies for the treatment of various cancers . It has been found to be a well-tolerated and brain-penetrant molecule that significantly extends survival when administered in combination with radiation in preclinical models of glioblastoma . Further investigation is required to elucidate the molecular consequences of this compound treatment and its synergistic relationship with radiation-induced DNA damage in glioblastoma stem cells .
Eigenschaften
IUPAC Name |
N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWIYAYFNXQGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236376 | |
| Record name | Quisinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875320-29-9 | |
| Record name | Quisinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875320-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quisinostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875320299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quisinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12985 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quisinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUISINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BJ85K1J8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Quisinostat?
A1: this compound exerts its biological effects primarily by inhibiting histone deacetylases (HDACs), particularly those belonging to class I (HDAC1, 2, 3, and 8) and class II (HDAC4, 5, 6, 7, and 9). [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound's inhibition of HDACs affect cellular processes?
A2: By inhibiting HDACs, this compound tips the balance toward histone acetylation. This leads to a more relaxed chromatin structure, facilitating the transcriptional machinery's access to DNA. This can result in the altered expression of genes involved in cell cycle regulation, apoptosis, differentiation, and other crucial cellular functions. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: Does this compound show selectivity towards specific HDAC isoforms?
A3: While this compound is classified as a pan-HDACi, it exhibits greater potency toward specific isoforms, particularly HDAC1 and HDAC2. Studies suggest this selectivity contributes to its therapeutic efficacy and might explain its potentially favorable toxicity profile compared to broader-spectrum HDACi. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What are the downstream effects of this compound treatment in cancer cells?
A4: In vitro and in vivo studies have shown that this compound treatment can lead to:
- Induction of apoptosis: By upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins. [, , ]
- Cell cycle arrest: Primarily at the G0/G1 phase, by modulating the expression of cell cycle regulators. [, , ]
- Inhibition of angiogenesis: Potentially by reducing the expression of pro-angiogenic factors. []
- Sensitization to chemotherapy and radiotherapy: By enhancing DNA damage and disrupting DNA repair mechanisms. [, , , , ]
- Immunomodulatory effects: By altering the tumor microenvironment and enhancing anti-tumor immune responses. [, , ]
Q5: Does this compound's effect on the tumor microenvironment contribute to its anticancer activity?
A5: Yes, research indicates that this compound can reprogram the tumor microenvironment, influencing the recruitment and function of immune cells. For example, in a triple-negative breast cancer model, this compound reduced the infiltration of neutrophils and regulatory T cells (Tregs), while promoting the accumulation of anti-tumor macrophages. This modulation of the immune landscape suggests a potential for enhancing immune-mediated tumor suppression. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



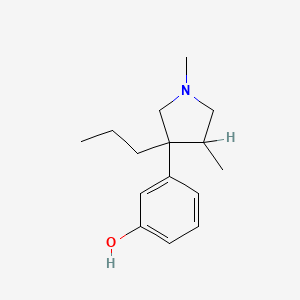

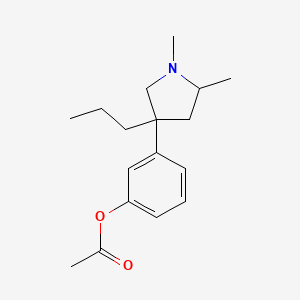
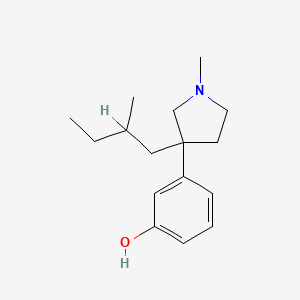
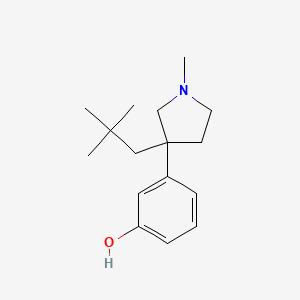
![2-{3,5-Dimethyl-4-[2-(Pyrrolidin-1-Yl)ethoxy]phenyl}-5,7-Dimethoxyquinazolin-4(3h)-One](/img/structure/B1680334.png)
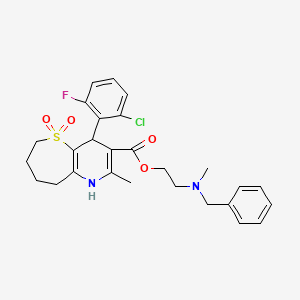

![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)
![5-(ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1680339.png)
![(2S)-4-amino-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]-N-(phenylmethyl)butanamide](/img/structure/B1680340.png)
![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)
![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)
